molecular formula C14H19N3O2S B2478890 Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate CAS No. 1006321-89-6

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2478890
CAS No.: 1006321-89-6
M. Wt: 293.39
InChI Key: GZGOUPUGHNJANV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound that features a unique combination of pyrazole and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of both pyrazole and thiazole moieties suggests that it may exhibit a range of biological activities, making it a valuable target for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with an appropriate alkyl halide, such as 2-bromoethyl ethyl ether, to introduce the ethyl group.

    Thiazole Ring Formation: The thiazole ring is then constructed by reacting the alkylated pyrazole with a thioamide, such as thiourea, in the presence of a base like potassium hydroxide.

    Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol and a suitable acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole or thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate can be compared with other compounds that contain pyrazole or thiazole rings:

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative, primarily used as a building block in organic synthesis.

    4-Methylthiazole: A thiazole derivative known for its flavor and fragrance properties.

    Ethyl 2-(2-(1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate: A similar compound lacking the methyl groups on the pyrazole ring, which may exhibit different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-19-14(18)13-11(4)15-12(20-13)6-7-17-10(3)8-9(2)16-17/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOUPUGHNJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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